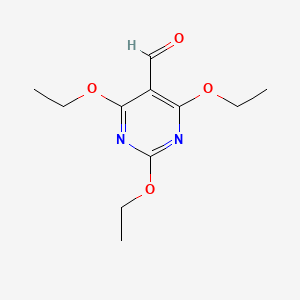

2,4,6-triethoxy-5-pyrimidinecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives like 2,4,6-triethoxy-5-pyrimidinecarbaldehyde often involves strategies such as condensation reactions, which can be tailored to introduce various substituents on the pyrimidine ring. An efficient regioselective synthesis method for trisubstituted pyrimidinecarbaldehydes has been developed, demonstrating the versatility of synthetic approaches to these compounds (Beingessner et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interactions. Studies on similar compounds have shown that pyrimidine molecules can exhibit polarized electronic structures and form hydrogen-bonded frameworks or sheets, depending on the nature and position of substituents on the pyrimidine ring (Low et al., 2007).

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Base Precursor Development

An efficient regioselective synthesis method for trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed, highlighting the utility of 2,4,6-triethoxy-5-pyrimidinecarbaldehyde in synthesizing structurally unique base precursors. This process enables access to highly functionalized fused-bicyclic pyrimidine substrates, further derivatized to generate unique GlambdaC base precursors, showcasing the compound's versatility in organic synthesis and precursor development for novel molecular structures (Beingessner et al., 2008).

Interaction with Glycine Esters and Cyclization Products

The interaction of related pyrimidine derivatives with glycine esters, depending on reaction conditions, leads to the formation of novel derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study underscores the compound's reactivity and potential for creating biologically active compounds, hinting at its utility in medicinal chemistry (Zinchenko et al., 2018).

Optical Properties and Sensor Applications

Research into V-shaped 4,6-bis(arylvinyl)pyrimidines, prepared via aldol condensation involving similar pyrimidine derivatives, explores their optical absorption and emission properties. These materials exhibit strong emission solvatochromism, indicating potential applications as colorimetric and luminescence pH sensors. This aspect highlights the role of pyrimidine derivatives in developing materials with novel optical properties and sensing capabilities (Achelle et al., 2009).

Molecular Self-Assembly and Helical Structures

The polycondensation of dihydrazino-pyrimidine with pyrimidine-dicarbaldehyde, likely involving structural analogs, leads to helical polymeric strands through hydrazone connections. These helical polymers present stable frameworks for lateral attachment of functional residues, opening avenues for the creation of molecules with novel chemical and biological properties (Schmitt & Lehn, 2003).

Propiedades

IUPAC Name |

2,4,6-triethoxypyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-15-9-8(7-14)10(16-5-2)13-11(12-9)17-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZAYCCYNXUQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=N1)OCC)OCC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)